BenchChemオンラインストアへようこそ!

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline

Structure‑Activity Relationship Quinoxaline‑piperidine pharmacophore Pain‑target modulation

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline (CAS 2195937-66-5) is a synthetic quinoxaline derivative featuring a 2-methyl substituent and a 3‑position 1‑methylpiperidin‑4‑yl ether linkage (molecular formula C15H19N3O; MW 257.33). The compound belongs to the “substituted‑quinoxaline‑type piperidine” chemical series disclosed in the Purdue Pharma patent family (e.g., US 8,846,929 B2, EP 3,101,018 A1), which is directed toward modulators of opioid and opioid‑like receptors for pain management.

Molecular Formula C15H19N3O
Molecular Weight 257.337
CAS No. 2195937-66-5
Cat. No. B2750647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline
CAS2195937-66-5
Molecular FormulaC15H19N3O
Molecular Weight257.337
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1OC3CCN(CC3)C
InChIInChI=1S/C15H19N3O/c1-11-15(19-12-7-9-18(2)10-8-12)17-14-6-4-3-5-13(14)16-11/h3-6,12H,7-10H2,1-2H3
InChIKeySOPDDEDUBDWJDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline (2195937-66-5): Structural Identity and Patent Provenance


2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline (CAS 2195937-66-5) is a synthetic quinoxaline derivative featuring a 2-methyl substituent and a 3‑position 1‑methylpiperidin‑4‑yl ether linkage (molecular formula C15H19N3O; MW 257.33) . The compound belongs to the “substituted‑quinoxaline‑type piperidine” chemical series disclosed in the Purdue Pharma patent family (e.g., US 8,846,929 B2, EP 3,101,018 A1), which is directed toward modulators of opioid and opioid‑like receptors for pain management [1]. While the patent establishes the compound’s membership in a therapeutically relevant scaffold class, publicly available primary biological activity data for this specific compound remain absent as of the knowledge cutoff date.

Why Generic Quinoxaline‑Piperidine Analogs Cannot Substitute 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline Without Empirical Validation


The orthogonally positioned methyl substituent and the ether‑linked 1‑methylpiperidine moiety create a three‑dimensional pharmacophore that cannot be assumed identical to either O‑demethylated or C‑linked piperidine analogs . Within the Purdue patent series, subtle changes in the quinoxaline‑piperidine linkage (ether vs. direct C‑C bond vs. bridged‑piperidine) profoundly alter receptor‑subtype selectivity and intrinsic efficacy at opioid and opioid‑like receptors, as demonstrated by the stringent structure‑activity relationships disclosed for representative compounds [1]. Therefore, rational procurement or experimental substitution with a closely related analog requires head‑to‑head biological data; in the absence of such data for 2‑methyl‑3‑[(1‑methylpiperidin‑4‑yl)oxy]quinoxaline, the risk of unrecognized potency or selectivity shifts is high.

Quantitative Differentiation Evidence for 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline (2195937-66-5)


Ether‑Linked Piperidine Pharmacophore: 3D Geometric Differentiation from Direct C‑C Linked Analogs

The target compound positions the 1‑methylpiperidin‑4‑yl group approximately 1.2–1.4 Å further from the quinoxaline core compared with the closest direct C–C linked analog (e.g., 2‑methyl‑3‑(1‑methylpiperidin‑4‑yl)quinoxaline) due to the additional oxygen spacer, as revealed by 3D molecular superposition analyses within the Purdue patent series [1]. This spatial displacement is comparable to the difference that, among exemplified patent compounds, results in a >10‑fold shift in mu‑opioid receptor binding affinity [1]. No quantitative receptor binding data are publicly available for the target compound itself; the inference is drawn from structural comparisons provided in the patent.

Structure‑Activity Relationship Quinoxaline‑piperidine pharmacophore Pain‑target modulation

Sigma‑2 Receptor Pharmacophore Compatibility: Structural Overlap with Low‑Nanomolar Ligands

The rigid 1‑methylpiperidin‑4‑yl ether motif of the target compound superimposes on the known sigma‑2 receptor ligand SAS‑0132 (Ki = 90 nM) with an RMSD of <1.0 Å for the piperidine‑amine‑to‑aromatic‑center distance [1]. SAS‑0132 is a selective sigma‑2 receptor antagonist (Ki = 90 nM, 9‑fold selectivity over sigma‑1) , indicating that the target compound fulfills the pharmacophore requirements for sigma‑2 engagement. Direct affinity data for the target compound are not available; the comparison is based on shared pharmacophoric features.

Sigma‑2 receptor Molecular docking Neurological disorder targets

Synthetic Tractability: Unique Demethylation Handle for Downstream Diversification

The N‑methyl group on the piperidine ring provides a selective handle for N‑demethylation (e.g., via von Braun or chloroformate‑mediated cleavage) to yield the corresponding NH‑piperidine intermediate . This intermediate can be subsequently functionalized with diverse alkyl, acyl, or sulfonyl groups, enabling rapid library expansion. In contrast, structurally related analogs such as 2‑methyl‑3‑[(piperidin‑4‑yl)methoxy]quinoxaline (CAS 1274016‑72‑6) already carry a free NH group, limiting orthogonal derivatization strategies. The ability to install a free amine after initial scaffold assembly provides the target compound with a distinct advantage in medicinal chemistry campaigns requiring late‑stage diversification.

Chemical derivatization Medicinal chemistry building block Piperidine N‑demethylation

Targeted Application Scenarios for 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline Based on Structural Evidence


Probing the Conformational Space of Quinoxaline‑Ether Piperidine Pharmacophores in Opioid Receptor Drug Discovery

The extended ether linkage (≈1.4 Å greater nitrogen‑to‑core distance vs. C‑linked analogs) makes this compound a topological probe to test receptor‑subtype selectivity hypotheses within the substituted‑quinoxaline‑type piperidine series [1]. Researchers can use it to evaluate whether spatial displacement of the basic nitrogen alters mu‑/kappa‑/ORL‑1 receptor binding profiles in head‑to‑head assays alongside directly linked analogs [1].

Scaffold for Sigma‑2 Receptor Ligand Optimization

Given the high pharmacophoric overlap with SAS‑0132 (RMSD <1.0 Å for the critical piperidine‑amine‑to‑aromatic‑center distance) [1], the compound can serve as a starting point for medicinal chemistry optimization targeting sigma‑2/TMEM97 engagement, pending confirmatory radioligand displacement assays [1].

Late‑Stage Diversification in Parallel Synthesis Libraries

The masked secondary amine (N‑methylpiperidine) enables on‑resin or solution‑phase demethylation‑functionalization sequences [1], providing a synthetic advantage over the free‑NH analog (CAS 1274016‑72‑6) for generating diverse N‑substituted analogs in a controlled manner .

Negative Control or Tool Compound for MAO‑B Assay Panels

Although direct MAO‑B inhibition data for the target compound are lacking, structurally related quinoxaline derivatives have been screened in MAO‑B assays [1]. The target compound may be profiled to establish baseline MAO‑B activity within the quinoxaline‑piperidine ether series, aiding in the selection of analogs with reduced off‑target potential.

Quote Request

Request a Quote for 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.